molecular formula C7H10N2O B1309440 2-(Methylamino)pyridine-3-methanol CAS No. 32399-12-5

2-(Methylamino)pyridine-3-methanol

Cat. No.: B1309440
CAS No.: 32399-12-5
M. Wt: 138.17 g/mol
InChI Key: VYPMWCUNCNMNOM-UHFFFAOYSA-N
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Description

2-(Methylamino)pyridine-3-methanol is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, featuring a methylamino group at the second position and a hydroxymethyl group at the third position on the pyridine ring. This compound is known for its applications in organic synthesis and as an intermediate in pharmaceutical manufacturing .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale production. The high boiling point of the compound makes it suitable for large-scale industrial processes .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminium hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

Scientific Research Applications

2-(Methylamino)pyridine-3-methanol is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylamino)pyridine-3-methanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    2-(Methylamino)pyridine: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

    3-(Methylamino)pyridine: The position of the methylamino group is different, affecting its reactivity and applications.

    2-(Amino)pyridine-3-methanol: Similar structure but with an amino group instead of a methylamino group, leading to different chemical properties.

Uniqueness: 2-(Methylamino)pyridine-3-methanol is unique due to the presence of both a methylamino group and a hydroxymethyl group on the pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .

Properties

IUPAC Name

[2-(methylamino)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-8-7-6(5-10)3-2-4-9-7/h2-4,10H,5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPMWCUNCNMNOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406224
Record name [2-(Methylamino)pyridin-3-yl]methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32399-12-5
Record name 2-(Methylamino)-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32399-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Methylamino)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(methylamino)pyridin-3-yl]methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of t-butyl 2-(methylamino)nicotinate (45.0 g, 0.216 mol) in dry THF (500 mL) cooled in an ice-bath was added LiAlH4 (9.84 g, 0.259 mol) portionwise over a period of 30 min. After stiring for 1 h at 0° C., the mixture was warmed to room temperature and stirred for 2 h. After cooling in an ice-bath, the excess LiAlH4 was decomposed completely by the careful addition of H2O (10 mL) and 1N NaOH aqueous solution (10 mL). Na2SO4 (100 g) was added and the mixture was filtered through a pad of celite. The filtrate was evaporated under reduced pressure and the resulting residue was purified by column chromatography (400 g of silica gel, eluent: DCM/MeOH=20/1−10/1) to give the desire product which was further purified by recrystallization from DCM-hexane to give 3-hydroxymethyl-2-(N-methylamino)pyridine (m) (22.7 g, 76%); 1H NMR (CDCl3): δ 2.30 (brs, 1H), 3.01 (d, J=4.6 Hz, 3H), 4.58 (s, 2H), 5.40 (brs, 1H), 6.50 (dd, J=5.1 and 7.3 Hz, 1H), 7.21 (dd, J=1.7 and 7.3 Hz, 1H), 8.08 (dd, J=1.7 and 5.1 Hz, 1H).
Quantity
45 g
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reactant
Reaction Step One
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500 mL
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solvent
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9.84 g
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reactant
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0 (± 1) mol
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10 mL
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10 mL
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100 g
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reactant
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Synthesis routes and methods II

Procedure details

Under a nitrogen gas stream, 14.4 g (0.38 mol) of lithium aluminum hydride was added to tetrahydrofuran (300 mL) under ice cooling, and a tetrahydrofuran (100 mL) solution of crude 2-(methylamino)nicotinic acid was added dropwise to the above mixture. The resulting mixture was stirred overnight at room temperature. Ethyl acetate was added to the reaction mixture, and 152 mL of a 10% aqueous solution of sodium hydroxide was further added thereto. Insoluble materials were filtered off. The filtrate was concentrated, and the residue was purified by column chromatography (ethyl acetate:n-hexane=1:1 to 4:1). Thus, 9.10 g (yield: 35%) of the title compound was obtained as a pale yellow viscous product.
Quantity
14.4 g
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reactant
Reaction Step One
Quantity
300 mL
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reactant
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100 mL
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reactant
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reactant
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[Compound]
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aqueous solution
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0 (± 1) mol
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Yield
35%

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